LXY3 vs. LXY1: ~7-Fold Higher Binding Affinity for α3β1 Integrin on MDA-MB-231 Breast Cancer Cells
In the same study that discovered both ligands, LXY3 demonstrated an IC₅₀ of 57 nM in a competitive cell adhesion inhibition assay using MDA-MB-231 breast cancer cells, while the parental lead compound LXY1 exhibited a binding affinity (Kd) of approximately 0.4 µM (400 nM) measured by flow cytometry on the same cell line [1]. This represents an approximately 7-fold improvement in affinity achieved through focused OBOC library optimization based on the LXY1 scaffold [1].
| Evidence Dimension | Binding affinity for α3β1 integrin on MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | LXY3: IC₅₀ = 57 nM |
| Comparator Or Baseline | LXY1: Kd ≈ 0.4 µM (400 nM) |
| Quantified Difference | Approximately 7-fold higher affinity (57 nM vs. 400 nM) |
| Conditions | MDA-MB-231 breast cancer cells; LXY3 measured by competitive cell adherence inhibition assay; LXY1 measured by analytic flow cytometry (same publication, same cell line) |
Why This Matters
This 7-fold affinity advantage makes LXY3 the preferred choice over LXY1 for applications requiring high-sensitivity α3β1 integrin detection or inhibition on breast cancer cells, directly impacting signal-to-noise ratio in imaging and targeting efficiency in drug delivery.
- [1] Yao N, Xiao W, Wang X, Marik J, Park SH, Takada Y, Lam KS. Discovery of Targeting Ligands for Breast Cancer Cells Using the One-Bead One-Compound Combinatorial Method. Journal of Medicinal Chemistry, 2009, 52(1), 126–133. View Source
